Product packaging for Eseridine(Cat. No.:CAS No. 25573-43-7)

Eseridine

Cat. No.: B1214954
CAS No.: 25573-43-7
M. Wt: 291.35 g/mol
InChI Key: CNBHDDBNEKKMJH-ZFWWWQNUSA-N
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Description

Eseridine is a member of indoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O3 B1214954 Eseridine CAS No. 25573-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHDDBNEKKMJH-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25573-43-7
Record name 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)-
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Record name Eseridine [INN]
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Record name Eseridine
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I Will Present It in the Requested Numerical Hierarchical Structure.1. Historical Context and Early Research into Eseridine

Origin and Isolation from Natural Sources

Discovery from Physostigma venenosum (Calabar Bean)

The Calabar bean, Physostigma venenosum, was identified as the source of several potent alkaloids. ajpps.orgajpps.orgresearchgate.netswsbm.org While physostigmine (B191203) (also known as eserine) was the primary active principle discovered and the focus of much early research due to its toxicity, other alkaloids, including eseridine, were subsequently isolated from the bean. ajpps.orgresearchgate.nethenriettes-herb.com The discovery of this compound is attributed to the firm of Boehringer & Soehne, with investigations by Wm. Eber in 1888. swsbm.org

Early Extraction and Purification Methodologies

Early methods for isolating alkaloids from plant material like the Calabar bean often involved processes such as extraction with solvents. archive.orgextrasynthese.com A common approach involved extracting the powdered plant material with water or aqueous alcohol containing dilute acid. extrasynthese.com Impurities could be removed by shaking with organic solvents. extrasynthese.com The alkaloids were then typically precipitated by adding an excess of sodium bicarbonate or ammonia (B1221849) and separated through filtration or extraction with organic solvents like ether. extrasynthese.comhenriettes-herb.comillinois.edu For the extraction of small quantities of alkaloids from aqueous solutions using immiscible solvents, specialized apparatus like the Hulsebosch apparatus, modified by Rosman, was employed. illinois.edu While specific detailed methodologies for the early isolation of this compound itself are not extensively documented in the provided snippets, the general techniques for alkaloid extraction from Physostigma venenosum involved solvent-based methods and precipitation steps to separate and partially purify the various alkaloids present. henriettes-herb.comarchive.orgextrasynthese.comillinois.edu One method described for the preparation of this compound involved precipitating the alkaloid from the liquid remaining after physostigmine separation using lead subacetate and ammonia, followed by alcoholic treatment, precipitation with phosphotungstic acid, and decomposition with baryta. henriettes-herb.com

Early Structural Elucidation Efforts

Initial Characterization and Differentiation from Related Alkaloids

This compound was characterized and differentiated from other alkaloids found in the Calabar bean, such as physostigmine and calabarine. swsbm.orghenriettes-herb.com Early characterization efforts noted its molecular formula as C₁₅H₂₃N₃O₃. henriettes-herb.comhenriettes-herb.com A distinguishing property of this compound mentioned in early research was its ability to liberate iodine from iodic acid. henriettes-herb.com This chemical reactivity likely aided in its identification and separation from other co-occurring compounds. This compound was noted to be distinguishable from eserine (physostigmine) by its insolubility in ether in some early extraction methods. henriettes-herb.comillinois.edu

Relationship to Physostigmine and Eseroline (B613827)

This compound is structurally related to both physostigmine and eseroline. Early analysis suggested that this compound might be physostigmine plus the elements of water, based on its molecular formula compared to physostigmine (C₁₅H₂₁N₃O₂). swsbm.orghenriettes-herb.com Eseroline, on the other hand, is known to be a metabolite or degradation product of physostigmine. ajpps.orgajpps.orgresearchgate.netwikipedia.org While this compound is structurally similar, early research indicated that eseroline was not yielded by similar treatment of this compound, suggesting a distinct relationship compared to the physostigmine-eseroline metabolic pathway. archive.org Eseroline is described as a pyrroloindole derivative with methyl and hydroxyl substitutions, structurally related to the core scaffold found in physostigmine and, by extension, this compound. nih.gov

Historical Academic Research Trajectories

Historical academic research into this compound, following its discovery, would have focused on its chemical properties, its relationship to the more prominent alkaloid physostigmine, and its potential physiological effects. Early studies aimed to understand its chemical structure and differentiate it from other Calabar bean constituents. swsbm.orghenriettes-herb.comhenriettes-herb.com The observation of its ability to liberate iodine from iodic acid exemplifies the type of chemical characterization performed. henriettes-herb.com Research also explored its potential biological activities, noting properties like producing purgation. henriettes-herb.com The structural relationship to physostigmine likely spurred investigations into whether this compound shared similar pharmacological properties, particularly concerning cholinesterase inhibition, although this compound's activity in this regard is noted as being weaker and more easily reversible than physostigmine. wikipedia.orgresearchgate.netbiorxiv.org Academic research also touched upon the conversion of this compound, noting its conversion into physostigmine by hydrolysis. henriettes-herb.com The historical trajectory of research on this compound is intertwined with the broader study of Physostigma venenosum alkaloids, driven by both their toxicological significance and their potential therapeutic applications, particularly those related to cholinergic systems. ajpps.orgajpps.orgresearchgate.netnih.gov

This compound is a chemical compound that drew scientific interest historically, particularly in relation to the study of the Calabar bean (Physostigma venenosum). This plant was known for its use in West African ordeal trials due to its toxic properties. researchgate.netajpps.org Early investigations into the Calabar bean led to the isolation and study of its various alkaloid components. ajpps.orgajpps.org While physostigmine was identified as the primary toxic alkaloid, other active principles, including this compound (also known as geneserine), were later isolated and recognized for their contribution to the plant's biological effects. ajpps.orgajpps.org this compound was identified in 1915. ajpps.orgajpps.org

Early Investigations into Biological Activity in Non-Human Systems.

Contribution to Fundamental Neurochemical Understanding.

The study of alkaloids from the Calabar bean, including the research that led to the identification of this compound, significantly contributed to the fundamental understanding of neurochemistry. ajpps.orgajpps.org The potent effects of these compounds on the nervous system provided valuable tools for probing synaptic transmission. ajpps.orgajpps.org Specifically, the research into the mechanism of action of physostigmine, a closely related alkaloid, played a pivotal role in the discovery of acetylcholine (B1216132) as a neurotransmitter and the concept of chemical neurotransmission. ajpps.orgajpps.org Early findings indicated that physostigmine inhibited the hydrolysis of acetylcholine by tissues, suggesting an enzymatic mechanism for neurotransmitter breakdown. ajpps.org This work, stemming from the investigation of Calabar bean alkaloids, laid foundational groundwork for the field of pharmacology and our understanding of how drugs interact with biological systems at a molecular level. ajpps.orgajpps.org While this compound's specific contribution in the earliest stages might be less documented than physostigmine's, its identification as another active alkaloid from the same source contributed to the broader chemical and biological profile being built for these compounds, reinforcing the understanding of the complex neurochemical interactions at play.

Chemical Synthesis and Derivatization Strategies for Eseridine

Total Synthesis Approaches to the Eseridine Core Structure

Total synthesis of the this compound core structure involves the de novo construction of its complex molecular framework. A total synthesis of racemic this compound was reported by K. Shishido and colleagues in 1986. drugfuture.com

Stereoselective and Asymmetric Synthesis Methodologies

Stereoselective and asymmetric synthesis methodologies are crucial for synthesizing chiral molecules like this compound in a specific stereoisomeric form. Asymmetric synthesis is a chemical reaction that favors the formation of a specific stereoisomer, which is particularly important for pharmaceuticals where different enantiomers can have different biological activities wikipedia.orggd3services.com. While the initial total synthesis of this compound was racemic, advancements in stereoselective and asymmetric synthesis in related pyrroloindole alkaloids suggest that such methodologies could be applied to access specific stereoisomers of the this compound core researchgate.net.

Key Synthetic Intermediates and Reaction Pathways

The total synthesis of compounds with complex heterocyclic systems, such as this compound, often involves key synthetic intermediates and specific reaction pathways to construct the core structure. For instance, the total synthesis of racemic geneserine, a related alkaloid, involved a 16-step sequence starting from 1-cyano-5-methoxybenzocyclobutene, utilizing a tandem electrocyclic researchgate.netresearchgate.netsigmatropic reaction of an o-quinodimethane intermediate. researchgate.netmolaid.com While the specific intermediates for the racemic this compound total synthesis by Shishido are not detailed in the provided snippets, synthetic strategies for related oxindole (B195798) and pyrroloindole alkaloids often involve constructing the indole (B1671886) or oxindole core followed by the formation of the fused heterocyclic rings researchgate.netresearchgate.net. The synthesis of the physostigmine (B191203) ring system, structurally related to this compound, has also been explored through various approaches. researchgate.net

Synthetic Modifications and Analog Generation

Synthetic modifications of the this compound structure allow for the generation of analogs with potentially altered biological activities or physicochemical properties.

Formation of N-Oxide Derivatives (e.g., Geneserine)

This compound can be converted into its N-oxide derivative, known as geneserine. drugfuture.combiosynth.com Geneserine is also a natural alkaloid found in the Calabar bean. ajpps.orgiflora.cn The formation of N-oxides from tertiary alkaloids is a known chemical transformation. extrasynthese.com Phenylcarbamate analogues of geneserine have been synthesized from phenylcarbamate analogues of physostigmine by oxidation. researchgate.net

Preparation of Salicylate (B1505791) and Other Ester Derivatives

This compound can be prepared as a salicylate salt. drugfuture.comdrugfuture.com this compound salicylate is a known derivative drugfuture.comnih.gov. The preparation of ester derivatives generally involves the reaction of a carboxylic acid or its derivative with an alcohol medcraveonline.com. In the context of this compound, this would involve the esterification of the hydroxyl group on the molecule with salicylic (B10762653) acid or other carboxylic acids drugfuture.comdrugfuture.com. For example, the synthesis of salicylate derivatives can involve reactions with salicylic acid nih.gov.

Heterocyclic Ring Modifications and Substitutions

Modifications and substitutions on the heterocyclic rings of the this compound core structure can lead to novel analogs. The this compound structure contains a complex fused heterocyclic system including an indole and an oxazine (B8389632) ring drugfuture.comnih.gov. Strategies for modifying heterocyclic rings often involve reactions such as nucleophilic substitution, ring closure, or cycloaddition reactions, depending on the desired modification msu.edubritannica.comrsc.org. While specific examples of heterocyclic ring modifications of this compound are not extensively detailed in the provided information, the reaction of carbamoyl (B1232498) chlorides with this compound has been mentioned in the context of preparing derivatives with potential anticholinesterase properties mdpi.com. This suggests that the carbamate (B1207046) moiety or other parts of the molecule can be targets for derivatization, which may indirectly involve or affect the heterocyclic system.

Novel Methodologies in this compound Synthesis Research.

Research into novel synthetic methodologies aims to improve efficiency, selectivity, and sustainability in the creation of complex molecules. While direct information on novel methods specifically for this compound synthesis is limited in the provided results, general advancements in organic synthesis, particularly concerning indole frameworks and related structures, are relevant. Novel methodologies often focus on reducing the number of steps, using more efficient catalysts, and minimizing waste. rice.edumdpi.com

Catalysis and Organometallic Approaches.

Catalysis, particularly involving organometallic compounds, plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivities solubilityofthings.com. Organometallic compounds, which contain at least one bond between a carbon atom and a metal, are essential intermediates in constructing complex molecules with precision solubilityofthings.commt.com. Transition metal catalysts are widely used in various processes, including carbonylation and olefin polymerization solubilityofthings.com.

In the context of synthesizing complex molecules, organometallic reagents are instrumental in forming carbon-carbon bonds through various coupling reactions, such as cross-coupling reactions solubilityofthings.commsu.edu. Notable examples include the Suzuki, Heck, Stille, and Negishi reactions, which have seen widespread use in the synthesis of complex molecules msu.edu. Nickel electrocatalysis has also been explored in radical cross-coupling reactions to form new carbon-carbon bonds efficiently, potentially reducing the need for expensive precious metal catalysts like palladium and simplifying synthetic pathways rice.edu.

Organometallic complexes can also be used as catalysts in the solid state, offering potential benefits such as improved selectivities and isolated yields researchgate.net.

Green Chemistry Principles in this compound Synthesis.

Green Chemistry is a philosophy and set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.com. Applying Green Chemistry principles to the synthesis of compounds like this compound can lead to more sustainable and environmentally friendly processes. The twelve principles of Green Chemistry provide a framework for achieving this goal yale.edusigmaaldrich.comrroij.com.

Key principles relevant to synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created yale.edusigmaaldrich.comacs.org.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product yale.edusigmaaldrich.comacs.org.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment yale.edusigmaaldrich.comskpharmteco.com.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used yale.edusigmaaldrich.com.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents yale.edusigmaaldrich.comacs.org.

Reducing unnecessary derivatization steps, such as the use of blocking or protecting groups, is also a key principle of Green Chemistry, as these steps require additional reagents and generate waste yale.edusigmaaldrich.comacs.org. Exploring alternative, environmentally friendly reaction media and striving to increase reaction rates while lowering reaction temperatures are also aspects of Green Chemistry sigmaaldrich.com.

Integrating Green Chemistry principles into the synthesis of complex molecules involves careful planning to minimize unfavorable effects and achieve molecular sustainability rroij.com. This includes considering the raw materials used, the efficiency and safety of the transformation, and the toxicity and biodegradability of the products and reagents rroij.com.

Molecular Mechanisms of Action: Preclinical Investigations

Enzyme Target Characterization

Eseridine is recognized as a cholinesterase inhibitor, a class of compounds that interfere with the metabolism of the neurotransmitter acetylcholine (B1216132). These inhibitors function by blocking the acetylcholinesterase enzyme, which leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses.

The dynamics of this inhibition can be characterized by several kinetic parameters. For related compounds like physostigmine (B191203), the mechanism is described as reversible inhibition, where the compound binds to the enzyme temporarily and subsequently dissociates, allowing the enzyme to regain function. However, specific kinetic studies detailing the binding affinity (Ki), the inhibition constant (IC50), or the rates of association and dissociation for this compound with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not sufficiently detailed in available preclinical studies. Research on various physostigmine analogs indicates that structural modifications can significantly alter potency and selectivity for AChE versus BChE. For instance, increasing the hydrophobicity of certain parts of the molecule can enhance potency against BChE, while quaternarization can increase potency against AChE and reduce it against BChE nih.gov.

Enzyme TargetInhibition ParameterValue for this compoundSource
Acetylcholinesterase (AChE)IC50Data Not AvailableN/A
Butyrylcholinesterase (BChE)IC50Data Not AvailableN/A
Acetylcholinesterase (AChE)KiData Not AvailableN/A
Butyrylcholinesterase (BChE)KiData Not AvailableN/A
Table 1: Cholinesterase Inhibition Data for this compound. Preclinical data quantifying the inhibitory dynamics of this compound were not available in the reviewed literature.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the synthesis of prostaglandins from arachidonic acid nih.gov. The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that increases during inflammatory processes nih.gov. There is no available data from preclinical investigations to suggest that this compound has inhibitory activity against either COX-1 or COX-2 enzymes. Its primary mechanism of action is not associated with the anti-inflammatory pathways modulated by COX inhibitors.

Neurotransmitter System Modulation

As a cholinesterase inhibitor, the principal effect of this compound within the central nervous system (CNS) is the potentiation of cholinergic neurotransmission. By increasing the synaptic availability of acetylcholine, it indirectly stimulates both nicotinic and muscarinic acetylcholine receptors wikipedia.org. This modulation of the cholinergic system is the basis of its known activity. However, comprehensive preclinical studies detailing the downstream effects of this compound on other major neurotransmitter systems—such as the dopaminergic, noradrenergic, or glutamatergic systems—are lacking in the available literature. The broader impact of its cholinergic activity on the intricate balance of CNS neurotransmitters has not been fully characterized.

The serotonergic system, which involves the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), plays a critical role in regulating mood, sleep, and cognition mdpi.com. The release of serotonin from nerve terminals is a tightly controlled process, modulated in part by presynaptic autoreceptors like the 5-HT1B receptor nih.govnih.gov. Preclinical investigations specifically examining the effect of this compound on the synthesis, storage, or release of serotonin have not been reported in the available scientific literature. Therefore, a direct modulatory role of this compound on serotonergic transmission has not been established.

Receptor Binding and Agonist/Antagonist Profiles

A comprehensive understanding of a compound's pharmacological effects requires characterizing its binding affinity across a wide range of receptors. An agonist is a compound that binds to a receptor and activates it to produce a biological response, while an antagonist binds to a receptor but blocks its activation domaintherapeutics.capharmafeatures.com. A complete preclinical profile for this compound, detailing its binding affinities (Kd or Ki values) at various CNS receptors (e.g., serotonergic, dopaminergic, adrenergic, histaminergic) is not available. Without such receptor screening data, it is not possible to define its agonist or antagonist profile beyond its indirect action at cholinergic receptors.

Opiate Receptor Agonism (via Eseroline)

Preclinical studies have demonstrated that eseroline (B613827), a metabolite of this compound, possesses opioid agonist properties. Research indicates that eseroline interacts with mu (µ), kappa (κ), and delta (δ) opioid receptors.

Receptor binding assays have shown that eseroline has a relatively low affinity for µ-opioid receptors and a very low affinity for κ- and δ-opioid receptors umaryland.edu. The antinociceptive (pain-relieving) effects of eseroline have been observed to be more potent than those of morphine in some preclinical models nih.gov. These effects are reversed by naloxone, a classic opioid antagonist, which strongly suggests that eseroline's analgesic properties are mediated through opioid receptors. Further supporting this, the apparent pA2 values of naloxone against both eseroline and morphine have been found to be equal, indicating that they act on similar receptor sites.

In vitro functional assays using isolated guinea pig ileum and mouse vas deferens, which are standard preparations for assessing opioid activity, have further confirmed the opiate-like effects of eseroline. In these tissues, eseroline inhibits electrically stimulated contractions, an effect that is antagonized by naloxone. Interestingly, the analgesic effect of eseroline is not associated with its weak and reversible acetylcholinesterase inhibitory activity nih.gov.

Table 1: Preclinical Opioid Receptor Binding Profile of Eseroline

Receptor Subtype Binding Affinity (Ki)
Mu (µ) Relatively Low umaryland.edu
Kappa (κ) Very Low umaryland.edu
Delta (δ) Very Low umaryland.edu

Other Putative Receptor Targets

Investigations into the interaction of this compound with other receptor systems are less extensive. Preclinical evidence has suggested that eseroline may influence the serotonergic system. It has been reported to release 5-hydroxytryptamine (serotonin) from the cat brain cortex in a manner similar to morphine and physostigmine. However, direct binding studies of this compound or eseroline to serotonin receptors are not extensively documented in the available literature.

Currently, there is a lack of comprehensive preclinical screening data that fully characterizes the binding profile of this compound across a broad range of other potential receptor targets, such as adrenergic or other cholinergic receptor subtypes beyond its known weak acetylcholinesterase inhibition. Therefore, the full spectrum of its molecular interactions remains an area for further investigation.

Preclinical Pharmacological Studies and Research Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the pharmacological profile of a compound by isolating its effects on specific biological components like cells, enzymes, and receptors.

Cell-based assays are crucial tools in drug discovery and pharmacology for assessing a compound's biological effects in a cellular context, which can offer more physiologically relevant data than purely biochemical assays. These assays can measure various cellular processes, including cell viability, cytotoxicity, proliferation, and specific signaling pathway modulation. For a compound like eseridine, such assays could elucidate its impact on neuronal cell health or other cellular functions relevant to its mechanism of action. However, specific studies detailing the broad biological activity of this compound using a variety of cell-based assays are not extensively documented in the available scientific literature.

Enzyme inhibition assays are performed to determine the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of a drug's potency.

This compound is recognized primarily for its role as a cholinesterase inhibitor. It targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). While the inhibitory activity of its analogue, eserine, is well-documented with specific IC50 values, detailed and comparative IC50 determinations for this compound against both AChE and BChE are not as widely reported in the current scientific literature. The absence of specific, consistently reported IC50 values for this compound prevents the compilation of a detailed comparative data table.

In Vivo Preclinical Model Applications

In vivo models are essential for evaluating the systemic effects and potential therapeutic efficacy of a compound in a whole, living organism.

Rodent models are standardly used to investigate the pharmacological efficacy of compounds for various conditions, including pain (antinociception). Common antinociception models include the acetic acid-induced writhing test, the hot plate test, and the formalin test, which assess a compound's ability to reduce pain responses to chemical or thermal stimuli. These tests can help differentiate between centrally and peripherally mediated analgesic effects. While the antinociceptive properties of many compounds have been explored in these models, specific studies focused on characterizing the antinociceptive efficacy of this compound in rodent models are not documented in the available scientific literature.

The zebrafish (Danio rerio) embryo has become a valuable in vivo model for high-throughput compound screening and for studying biological activity due to its rapid external development, optical transparency, and genetic tractability. This model allows for the efficient assessment of a compound's effects on vertebrate development and organ function in a whole-organism context. Despite the growing use of zebrafish embryos in toxicology and drug discovery, there is no significant body of research in the current scientific literature describing the use of zebrafish embryo models for the screening or characterization of this compound's specific biological activities.

Advanced In Vitro/Ex Vivo Models (e.g., organoids, tissue slice cultures)

In modern preclinical drug development, advanced in vitro and ex vivo models are employed to provide more accurate predictions of a compound's effects before clinical trials. drugtargetreview.com These models, such as organoids and tissue slice cultures, offer significant advantages over traditional two-dimensional (2D) cell cultures by better replicating the complex cellular interactions and physiological conditions found within the body. oncodesign-services.com

Organoids are three-dimensional (3D) cellular structures grown from stem cells that self-organize to mimic the architecture and function of a specific organ. drugtargetreview.comfrontiersin.org This technology provides a more realistic microenvironment to study drug penetration, efficacy, and toxicity. oncodesign-services.com Similarly, precision-cut tissue slices are thin sections of living tissue cultured in the lab. nih.govresearchgate.net This ex vivo technique is advantageous because it preserves the original tissue architecture and the complex interactions within the tumor microenvironment, offering a robust model for evaluating therapeutic responses. researchgate.netnih.gov Innovations in this area include perfusion air culture (PAC) systems that provide a continuous and controlled supply of oxygen and nutrients, allowing for longer-term culture and more reliable analysis of drug effects. mdpi.comresearchgate.net

While these advanced models are reshaping preclinical research for many compounds, a review of available scientific literature did not yield specific studies detailing the use of organoids or tissue slice cultures in the preclinical evaluation of this compound.

Biomarker Identification and Validation in Preclinical Research

Biomarkers are crucial tools in drug discovery and development, serving as measurable indicators that reflect physiological, pathological, or pharmacological processes within an organism. alliedacademies.orgalliedacademies.org In the context of preclinical research, biomarkers are essential for identifying and validating drug targets, assessing the safety and efficacy of new compounds, and bridging the gap between animal models and human clinical trials. alliedacademies.orgalliedacademies.org The process involves discovering potential biomarkers and validating them to ensure they are reliable and reproducible predictors of a clinical outcome or a response to treatment. nih.govcrownbio.com The ultimate goal is to use these validated biomarkers to guide decision-making throughout the drug development pipeline, from early discovery to personalized medicine applications. nih.govresearchgate.net

Electroencephalography (EEG) Biomarkers in Animal Models

Electroencephalography (EEG) biomarkers are measurable patterns of electrical brain activity used to assess how the central nervous system (CNS) responds to a drug. synapcell.com As a technology that can be applied to both animal models and humans, EEG offers significant translational value in CNS drug discovery. synapcell.com In preclinical settings, EEG monitoring in freely-moving animal models allows researchers to observe real-time changes in brain activity in response to a test compound. synapcell.com These neural signatures can be used to evaluate a drug's effects on parameters such as frequency shifts or spectral band power, providing objective metrics of target engagement and pharmacodynamic response. synapcell.comsynapcell.com Methodologies have been developed for the semi-automatic discovery of robust EEG biomarkers from recordings in rodent models, helping to quantify the effects of pharmacological agents. researchgate.netnih.gov

Despite the utility of this technology, specific studies identifying or validating EEG biomarkers in animal models following the administration of this compound were not found in the reviewed literature.

Molecular Biomarkers of Response in Preclinical Systems

Molecular biomarkers include specific molecules—such as genes, proteins, or other metabolites—that can predict how an individual will respond to a particular therapy. alliedacademies.orgalliedacademies.org The identification of such biomarkers is a cornerstone of precision medicine, aiming to tailor treatments to patients who are most likely to benefit. crownbio.comnih.gov In preclinical research, molecular biomarkers are used to understand a drug's mechanism of action and to identify patient subgroups that may show a positive response. alliedacademies.org For example, the expression of the protein PD-L1 is a well-established biomarker used to predict the response of certain cancers to immunotherapy. crownbio.com Analyzing the expression and activity of specific biomolecules in disease models helps researchers design and test drug candidates that act on specific targets. alliedacademies.org

A search of the scientific literature did not uncover specific molecular biomarkers that have been identified or validated to predict the response to this compound in preclinical systems.

Data Table

Due to a lack of specific research findings for this compound within the advanced topics of this article, data tables detailing experimental results could not be generated.

Structure Activity Relationships Sar of Eseridine and Analogs

Elucidation of Pharmacophoric Requirements.

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For cholinesterase inhibitors like eseridine, the pharmacophore involves specific functional groups and their spatial arrangement that interact with the enzyme's active site. booktopia.com.augoogle.comdokumen.pubsahealth.sa.gov.au

Identification of Essential Functional Groups for Activity.

Based on studies of physostigmine (B191203) and its analogs, which share the core scaffold with this compound, certain functional groups are considered essential for cholinesterase inhibitory activity. These typically include a carbamate (B1207046) ester group and a tertiary or quarternary amine function within a specific ring system. The carbamate group is crucial for the interaction with the enzyme's active site serine residue, undergoing a reversible carbamoylation. The amine group is often protonated at physiological pH and interacts with an anionic site within the enzyme. wikipedia.orgblogspot.com this compound possesses a carbamate ester and a complex ring system containing nitrogen atoms, consistent with the structural requirements for cholinesterase inhibition. nih.gov

Spatial Orientation and Conformational Requirements.

The spatial arrangement and preferred conformation of the essential functional groups are critical for effective binding to the cholinesterase active site. dokumen.pubnih.govnih.gov The rigid or semi-rigid nature of the core ring system in this compound and its analogs helps to present the pharmacophoric elements in a specific orientation conducive to binding. Studies on related compounds suggest that the relative positions of the carbamate group and the ionizable nitrogen atom are key conformational requirements for potent inhibition. dokumen.pub

Impact of Chemical Modifications on Biological Activity and Selectivity.

Chemical modifications to the this compound structure and its analogs can significantly alter their biological activity and selectivity towards AChE and BuChE. google.comkegg.jpsciencepg.com

Changes in Substituent Groups and Their Effects.

Variations in substituent groups on the core this compound scaffold or attached to the carbamate nitrogen can impact binding affinity and enzyme selectivity. The electronic and steric properties of these substituents play a crucial role in the interaction with the enzyme's active site and peripheral anionic site. sciencepg.comnih.govfrontiersin.orgnih.govrsc.org For example, studies on geneserine analogs (which are N-oxides of physostigmine analogs) have shown that changes in phenylcarbamate substituents influence inhibitory activity, although generally, these analogs were less potent or selective than their physostigmine counterparts, with some exceptions showing selectivity for BuChE. researchgate.netpatsnap.com

Stereochemical Influences on Activity.

Stereochemistry is a significant factor in the biological activity of many compounds, including cholinesterase inhibitors. blogspot.comgoogle.comextrasynthese.com The specific three-dimensional arrangement of atoms in this compound and its analogs dictates how they fit into the enzyme's binding pocket and the nature of the interactions formed. Different stereoisomers can exhibit marked differences in potency and selectivity due to differential interactions with the chiral environment of the enzyme's active site. The absolute configuration of key chiral centers in the this compound scaffold is therefore critical for its biological activity. blogspot.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. dokumen.pubpatsnap.comnih.govsysrevpharm.org While specific detailed QSAR studies solely focused on this compound were not extensively found in the immediate search results, QSAR approaches have been applied to sets of cholinesterase inhibitors and related compounds. These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for the compounds and correlating them with their inhibitory potency (e.g., IC50 values) using statistical methods. patsnap.comnih.govsysrevpharm.org Such studies can help to identify the key molecular properties that govern activity and guide the design of novel, more potent, or selective analogs. nih.govsysrevpharm.org The complexity of the interactions and potential tautomerism in some analogs, like geneserine, can influence the interpretation of SAR and QSAR results. researchgate.net

Development of Predictive Models for Biological Activity.

Predictive models play a significant role in modern SAR studies, allowing researchers to forecast the biological activity of new or untested compounds based on their structural characteristics scbdd.commdpi.com. These models leverage computational techniques, including machine learning and artificial intelligence, to analyze large datasets of known structures and their associated biological activities numberanalytics.commdpi.comfrontiersin.org. By identifying complex patterns and relationships within these datasets, predictive models can accelerate the drug discovery process by prioritizing compounds with a higher likelihood of possessing desired activities scbdd.commdpi.com.

In the context of this compound and its analogs, predictive models can be developed to estimate their inhibitory potency against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to their biological effects scispace.com. These models are built by correlating the structural information of a set of compounds with their experimentally determined biological activities. Various modeling techniques can be employed, ranging from traditional quantitative structure-activity relationship (QSAR) methods that use linear equations to more advanced machine learning algorithms like neural networks and support vector machines numberanalytics.comscbdd.commdpi.com.

The development of robust predictive models involves several steps, including data collection and curation, selection of appropriate molecular descriptors, model training and validation, and assessment of the model's predictive performance scbdd.comfrontiersin.org. For this compound analogs, this would involve gathering data on the structures and cholinesterase inhibitory activities of a series of related compounds. This dataset is then used to train a model that can predict the activity of a new analog based on its molecular features. The reliability of these models is typically assessed through validation procedures to ensure they are not a result of chance correlation mdpi.comfrontiersin.org.

While specific detailed research findings on predictive models solely focused on this compound's biological activity were not extensively detailed in the search results, the general principles of developing such models for SAR analysis of compounds with enzyme inhibitory activity are well-established scbdd.commdpi.comfrontiersin.org. Studies on related compounds or broader chemical classes with similar mechanisms of action often utilize these approaches. For instance, research on cholinesterase inhibitors or compounds targeting similar protein structures would employ predictive modeling to understand and predict activity based on structural variations.

Molecular Descriptors and Their Correlation with Activity.

Molecular descriptors are numerical representations of a molecule's chemical structure and properties osdd.netkg.ac.rs. They translate the complex three-dimensional arrangement of atoms and bonds into quantifiable values that can be used in computational models osdd.netkg.ac.rs. These descriptors can capture various aspects of a molecule, including its size, shape, electronic properties, and topological features osdd.netkg.ac.rsucsb.edu.

The selection of relevant molecular descriptors is a critical step in building effective predictive models frontiersin.org. Various software tools and platforms are available for calculating a wide range of 1D, 2D, and 3D molecular descriptors scbdd.comosdd.net. The correlation between these descriptors and biological activity can be analyzed using statistical methods, including regression analysis and machine learning techniques numberanalytics.commdpi.commdpi.com.

For compounds like this compound that act as enzyme inhibitors, descriptors related to the presence and position of key functional groups, such as the carbamate ester and the indole (B1671886) ring system, are likely to be important nih.govpatsnap.com. Modifications to these groups or to the substituents on the indole ring can significantly impact the compound's interaction with the enzyme's active site, thereby affecting its inhibitory potency. Studies on analogs would involve calculating descriptors for each compound and correlating these values with their measured IC50 (half-maximal inhibitory concentration) or other relevant activity metrics.

While specific data tables detailing the correlation of particular molecular descriptors with the activity of a series of this compound analogs were not found in the immediate search results, the general approach in SAR studies of cholinesterase inhibitors involves correlating descriptors related to steric, electronic, and hydrophobic properties with inhibitory potency. For example, changes in the size or electronic nature of substituents around the carbamate group or on the indole core would be expected to influence binding affinity and thus activity.

An example of how molecular descriptors are used in SAR can be seen in studies of other compound classes. For instance, research on SARS-CoV-2 Mpro inhibitors used topological molecular descriptors, finding that descriptors related to the number of graph vertices and the presence of nitrogen atoms at specific topological distances correlated with activity nih.gov. This illustrates how different types of descriptors can provide insights into the structural requirements for biological activity.

Biosynthesis Research of Eseridine

Natural Occurrence and Biogenetic Pathways

Eseridine is a naturally occurring alkaloid found in the Calabar bean, the seed of the plant Physostigma venenosum. ajpps.orgswsbm.com This plant, native to tropical regions of West Africa, is the primary source of a group of related alkaloids, including the principal and most abundant alkaloid, physostigmine (B191203) (also known as eserine). ajpps.orgjddtonline.infonih.gov Other alkaloids identified in the Calabar bean include physovenine, eseramine, and geneserine. ajpps.org The molecular formula of this compound (C₁₅H₂₂N₂O₃) suggests it is a hydrated derivative of physostigmine. swsbm.com

The biogenetic pathway of this compound is intrinsically linked to that of physostigmine. swsbm.com The core structure of these alkaloids is a unique pyrroloindole skeleton, which is derived from the amino acid tryptophan. researchgate.net Modern genomic studies have identified the biosynthetic gene cluster for physostigmine, revealing that the pathway commences with 5-hydroxytryptophan (B29612). nih.gov The formation of this compound is considered a late-stage modification of the physostigmine molecule, likely occurring after the core structure is fully assembled.

**Table 1: Major Alkaloids Identified in *Physostigma venenosum***

Alkaloid Molecular Formula Natural Source
Physostigmine (Eserine) C₁₅H₂₁N₃O₂ Physostigma venenosum (Calabar bean) ajpps.orgnih.gov
This compound C₁₅H₂₂N₂O₃ Physostigma venenosum (Calabar bean) swsbm.com
Physovenine C₁₄H₁₈N₂O₃ Physostigma venenosum (Calabar bean) ajpps.orgnih.gov
Eseramine C₁₆H₂₅N₄O₃ Physostigma venenosum (Calabar bean) ajpps.org
Geneserine C₁₅H₂₁N₃O₃ Physostigma venenosum (Calabar bean) ajpps.org

Precursor Incorporation Studies

The elucidation of biosynthetic pathways has historically relied on precursor incorporation studies, where isotopically labeled compounds are administered to an organism to trace their integration into a final natural product. While specific studies detailing the incorporation of labeled precursors directly into this compound are not extensively documented in recent literature, the pathway has been clarified through modern genetic and enzymatic analyses.

These contemporary methods have definitively established the precursors for the parent compound, physostigmine. It is now understood that the biosynthesis of the pyrroloindole skeleton of physostigmine, and by extension this compound, begins with 5-hydroxytryptophan. nih.gov This was confirmed through the in vitro total reconstitution of the physostigmine pathway using a defined set of enzymes and initial substrates. nih.gov This genomic approach has provided precise knowledge of the building blocks, superseding the need for traditional feeding studies to identify the primary precursors.

Enzymatic Pathways and Key Biosynthetic Enzymes

The enzymatic pathway to this compound is a continuation of the physostigmine biosynthesis pathway. Research has successfully identified and characterized the biosynthetic gene cluster responsible for producing physostigmine. nih.gov This 8.5 kb cluster contains genes for eight proteins (PsmA–H), seven of which are essential for the conversion of 5-hydroxytryptophan into physostigmine. nih.gov

The biosynthesis of physostigmine is characterized by an unusual and highly coordinated cascade of methylation and acetylation/deacetylation reactions. nih.gov The formation of the distinctive pyrroloindole core involves an N-acetylated intermediate which is necessary for the methylation of the C-3 position of the indole (B1671886) ring. researchgate.net

The key enzymes encoded by the physostigmine gene cluster and their putative functions are summarized below.

Table 2: Key Biosynthetic Enzymes in the Physostigmine Pathway

Gene Encoded Protein Putative Function in Physostigmine Biosynthesis
PsmA PsmA Involved in the initial steps of the pathway from 5-hydroxytryptophan. nih.gov
PsmB PsmB Believed to be an N-acetyltransferase. researchgate.net
PsmC PsmC A unique indole methyltransferase. escholarship.org
PsmD PsmD Putative deacetylase, involved in the removal of the acetyl group. researchgate.netnih.gov
PsmE PsmE Involved in the cyclization and formation of the pyrroloindole skeleton. researchgate.net
PsmF PsmF Contributes to the later steps of the pathway. nih.gov
PsmG PsmG Involved in the final carbamoylation step to form physostigmine.
PsmH PsmH Function not essential for the core synthesis in vitro. nih.gov

The final transformation from physostigmine to this compound involves the oxidation of the physostigmine molecule. This step is likely catalyzed by a flavin-dependent oxidase or a similar type of enzyme that facilitates the addition of an oxygen atom to form the N-oxide structure of this compound. However, the specific enzyme responsible for this terminal oxidation step has not yet been fully characterized.

Alkaloid Production in Plant Cell and Tissue Culture

The production of complex plant-derived secondary metabolites like alkaloids through cell and tissue culture is a well-established biotechnological strategy. This approach offers the potential for a consistent and controlled supply of valuable compounds, independent of geographical and environmental constraints. In principle, cell or tissue cultures of Physostigma venenosum could be established to produce this compound and its precursor, physostigmine.

The general methodology involves initiating callus cultures from sterile plant tissues, such as leaf or stem explants, on a solid nutrient medium supplemented with plant growth regulators. For large-scale production, these callus cultures can be adapted to grow as cell suspensions in liquid media within bioreactors. The synthesis of secondary metabolites in these cultures can often be enhanced through various strategies, including media optimization, elicitation (the use of signaling molecules to trigger defense responses and metabolite production), and metabolic engineering.

Despite the theoretical potential, specific and detailed research reports on the successful establishment and optimization of Physostigma venenosum cell cultures for the dedicated production of this compound are not widely available in the scientific literature. The focus of biosynthetic research for this class of compounds has primarily been on gene cluster identification and enzymatic pathway elucidation in microbial systems. researchgate.netnih.gov

Advanced Analytical Methodologies for Eseridine Research

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a range of powerful techniques used to separate components within a mixture, enabling their individual detection and quantification. For compounds like Eseridine, which may exist in complex biological extracts or synthesis mixtures, chromatographic methods are indispensable for isolation and analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in pharmaceutical and chemical analysis for the separation, identification, and quantification of components in a mixture iajps.commdpi.com. It is particularly suitable for analytes that are non-volatile or thermally labile, as it operates in the liquid phase, eliminating the need for complex derivatization steps often required in gas chromatography mdpi.com. The separation in HPLC is achieved by partitioning analytes between a stationary phase (typically a solid material packed in a column) and a mobile phase (a liquid solvent or mixture of solvents) iajps.com.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC technology, employing smaller particle sizes in columns and operating at significantly higher pressures iajps.comdyadlabs.com. This allows for improved chromatographic resolution, increased speed of analysis, and enhanced sensitivity compared to traditional HPLC iajps.comdyadlabs.com. UPLC can shorten run times, decrease solvent consumption, and provide better peak separation, making it advantageous for analyzing complex samples iajps.comdyadlabs.com. Both HPLC and UPLC are routinely applied in laboratories for drug quantification in various sample types mdpi.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique primarily used for volatile or semi-volatile compounds that can be vaporized without decomposition mdpi.com. In GC, the mobile phase is an inert gas, and separation occurs based on the differential partitioning of analytes between the gas phase and a stationary phase within a heated column mdpi.com. GC is often coupled with highly sensitive detectors, such as the Mass Spectrometer (MS), to enable the identification and quantification of separated components mdpi.com.

This compound has been detected using GC-MS analysis in studies investigating the chemical composition of plant extracts. For example, GC-MS analysis of methanol (B129727) extracts of Artemisia sieberi showed the presence of this compound among other phytochemicals fspublishers.org. This indicates that GC, particularly when coupled with MS, can be a valuable tool for identifying this compound in complex natural matrices, provided it is sufficiently volatile or can be appropriately derivatized. Chemical derivatization is a common practice in GC analysis to enhance the volatility and improve the chromatographic behavior and detection of certain analytes cdc.gov.

Mass Spectrometry (MS) and LC-MS Coupling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural characteristics of analytes wikipedia.orgnih.gov. MS is highly sensitive and provides selective detection, which can aid in the identification of separated components, even in complex mixtures wikipedia.orgrsc.org. Different ionization techniques are used to convert analytes into ions, such as Electrospray Ionization (ESI), which is well-suited for moderately polar molecules like many metabolites and drugs nih.gov.

The coupling of Liquid Chromatography (LC), including HPLC and UPLC, with Mass Spectrometry (LC-MS) is a powerful combined technique that leverages the separation capabilities of LC with the identification and quantification power of MS wikipedia.orgrsc.orgmeasurlabs.com. LC-MS is particularly useful for analyzing complex samples of biological and environmental origin wikipedia.orgmeasurlabs.com. LC-MS allows for the systematic separation and analysis of compounds, enabling the identification of unknown chemical species measurlabs.com. Tandem mass spectrometry (MS/MS), where ions are subjected to further fragmentation and analysis, provides even more in-depth structural information and improved sensitivity, making it ideal for detecting trace quantities of analytes nih.govmeasurlabs.com.

LC-MS has been extensively used in metabolomics and phytochemical profiling studies to identify and quantify a wide range of compounds in plant extracts wikipedia.orgmdpi.com. Given that this compound is a naturally occurring alkaloid found in plants like the Calabar bean ajpps.orgresearchgate.net, LC-MS is a highly relevant technique for its analysis in such matrices. Studies have utilized GC-MS and LC-MS for phytochemical profiling, demonstrating their effectiveness in separating and characterizing diverse plant constituents mdpi.com. While specific LC-MS parameters solely for this compound were not detailed in the provided results, the application of LC-MS to analyze alkaloids and plant metabolites strongly supports its utility for this compound research. For instance, LC-MS has been used to analyze metabolites from an inhibitory RNA duplex, highlighting its ability to analyze complex organic molecules nih.gov.

Spectroscopic Characterization Methods

Spectroscopic methods probe the interaction of matter with electromagnetic radiation to gain information about the structure, functional groups, and properties of a compound. These techniques are crucial for confirming the identity and elucidating the structure of isolated or synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) acs.org. NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms within a molecule acs.org. Different NMR experiments, such as 1D (e.g., ¹H NMR) and 2D techniques (e.g., HMBC), provide complementary information for comprehensive structural elucidation bmrb.io.

NMR spectroscopy has been employed in the characterization of synthesized Physostigmine (B191203) analogues, which are structurally related to this compound acs.orgfrontiersin.org. For example, proton NMR and mass spectra were used to characterize synthesized pyrroloquinoline and pyrroloindoline derivatives, confirming the successful synthesis of these Physostigmine analogues frontiersin.org. In another study focusing on the synthesis of Physostigmine and Physovenine, ¹H and ¹³C NMR spectroscopy were used to analyze key intermediates and the final products, providing insights into their conformational preferences in solution acs.org. The use of NMR in these studies underscores its importance in confirming the chemical structure and stereochemistry of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption or transmission of infrared light at different wavelengths conicet.gov.aredinst.com. Specific functional groups vibrate at characteristic frequencies, producing a unique infrared spectrum that serves as a molecular fingerprint edinst.com. FTIR is a relatively simple and rapid technique that can be applied to various types of samples, including solids, liquids, and gases conicet.gov.ar.

Ultra-Sensitive Detection in Research Matrices.

Ultra-sensitive detection techniques are paramount in this compound research, particularly when analyzing samples with very low concentrations of the compound or its metabolites. These methods enable researchers to gain insights from limited sample volumes or trace amounts, which is often the case in preclinical studies or when evaluating distribution in specific tissues. Various advanced analytical platforms offer the requisite sensitivity and selectivity for such demanding applications nih.govmdpi.com. The analysis of pharmaceuticals in bio-fluids, which are complex matrices like serum or plasma, presents analytical challenges due to potential binding to proteins or varying free forms mdpi.com. Techniques capable of trace analysis in biological matrices are essential in pharmaceutical, clinical, omics, and toxicological research mdpi.com.

Accelerator Mass Spectrometry (AMS) for Radiolabeled Studies.

Accelerator Mass Spectrometry (AMS) stands out as an exceptionally sensitive detection platform widely utilized in biomedical and pharmaceutical research nih.govradiocarbon.com. AMS is particularly valuable for studies involving radiolabeled compounds, such as those tagged with Carbon-14 (¹⁴C) or Tritium (³H) pharmaron.comclinmedjournals.org. This technique allows for the quantification of isotopes at very low levels, significantly below the detection limits of conventional radiometric methods radiocarbon.com.

In the context of this compound research, AMS could be employed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies using microtracer doses of radiolabeled this compound clinmedjournals.orgdovepress.com. This approach involves administering a very low, non-pharmacological dose of the radiolabeled compound alongside a therapeutic dose of the non-labeled drug clinmedjournals.orgdovepress.com. AMS then quantifies the minute amounts of radioactivity in biological samples (e.g., blood, plasma, urine, feces), providing detailed information on the compound's fate in the body clinmedjournals.orgdovepress.com. The high sensitivity of AMS allows for the use of significantly lower amounts of radioactivity compared to traditional methods, minimizing safety and regulatory concerns in clinical trials dovepress.com.

AMS can provide data on the total radioactivity recovered in different excretion pathways, as demonstrated in studies with other compounds where nearly 100% of ¹⁴C was recovered in urine and feces dovepress.com. It can also be used to determine the concentration of the radiolabeled compound in various matrices over time, contributing to pharmacokinetic profiles dovepress.com.

Below is a representation of the type of data that might be generated in a radiolabeled ADME study using AMS, illustrating the recovery of total radioactivity in different matrices.

Sample MatrixPercentage of Administered Radioactivity (% ± Standard Deviation)
UrineData would appear here (e.g., 38.2 ± 10.3)
FecesData would appear here (e.g., 57.3 ± 0.4)
OtherData would appear here (if applicable)

Note: This table is illustrative. Specific data for this compound would be generated through dedicated studies.

Method Validation for Non-Clinical Dose Formulation Analysis.

Method validation for non-clinical dose formulation analysis is a critical step to ensure the accuracy, precision, and reliability of analytical methods used to confirm the concentration, homogeneity, and stability of this compound in formulations intended for non-clinical studies bioagilytix.comcapes.gov.brresearchgate.net. While there is currently no specific regulatory guidance solely for non-clinical dose formulation analysis method validation, the principles are similar to bioanalytical method validation, often conducted under the framework of Good Laboratory Practice (GLP) regulations capes.gov.brresearchgate.netnih.gov.

Key parameters evaluated during the validation of analytical methods for this compound dose formulations would include recovery, accuracy, precision, specificity, selectivity, carryover, sensitivity, and stability bioagilytix.comresearchgate.netnih.govtriphasepharmasolutions.com.

Accuracy and Precision: These parameters assess how close the measured concentration is to the true concentration and the reproducibility of the measurements, respectively triphasepharmasolutions.com. Intra- and inter-run accuracy and precision are typically determined triphasepharmasolutions.com.

Specificity and Selectivity: These evaluate the method's ability to uniquely measure this compound in the presence of other components in the formulation matrix, such as excipients or degradation products triphasepharmasolutions.com. Analysis of blank samples is a common approach to ensure specificity triphasepharmasolutions.com.

Sensitivity: This refers to the lowest concentration of this compound that can be reliably detected and quantified bioagilytix.com.

Recovery: This assesses the efficiency of the method in extracting and detecting this compound from the formulation matrix.

Stability: The stability of this compound in the formulation must be established under planned storage and use conditions, including pre- and post-processed stability, freeze/thaw cycles, storage stability, and in-use stability triphasepharmasolutions.com.

Unlike bioanalytical samples, dose formulation samples in GLP studies typically have known and substantially higher concentrations, which may influence the choice of detection techniques, such as UV-Visible spectroscopy or LC/MS, HPLC/UV bioagilytix.comtriphasepharmasolutions.com. However, even with sensitive detectors like MS, sensitivity enhancement procedures like solid-phase extraction or derivatization may be required for trace analysis or to improve detection limits mdpi.com.

The validation process ensures that the analytical method is fit for its intended purpose, providing confidence in the reported dose concentrations for non-clinical toxicology and pharmacokinetic studies researchgate.nettriphasepharmasolutions.com.

Below is an example of parameters typically assessed during method validation for dose formulations:

Validation ParameterDescriptionAcceptance Criteria (Illustrative)
AccuracyCloseness of mean test results to the true concentration.Typically within ±10-15%
PrecisionAgreement among individual test results when the method is applied repeatedly to replicate samples.Typically ≤ 10-15% RSD
SpecificityAbility to measure the analyte exclusively in the presence of other components.No significant interference
SensitivityLimit of Detection (LOD) and Limit of Quantification (LOQ).Defined based on study needs
StabilityAbility of the analyte to remain unchanged in the formulation under specified conditions and time intervals.Within defined limits

Note: This table is illustrative. Specific acceptance criteria would be defined in the validation protocol.

Theoretical and Computational Chemistry Studies of Eseridine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, used to create and analyze complex molecular systems and their dynamic behavior over time.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. scirp.org DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies (HOMO/LUMO) and molecular electrostatic potential (MEP) maps. nih.govnih.gov These calculations provide a fundamental understanding of a molecule's intrinsic reactivity and spectroscopic characteristics. scispace.com

While DFT is a widely used method for characterizing pharmaceutical compounds, dedicated studies detailing a comprehensive DFT analysis of the eseridine molecule are not prominent in the scientific literature. nih.govnih.gov Such studies would theoretically allow for:

Geometry Optimization: Determining the most stable three-dimensional conformation of this compound.

Electronic Property Prediction: Calculating the distribution of electron density to identify sites susceptible to electrophilic or nucleophilic attack. scispace.com

Spectroscopic Analysis: Simulating IR, Raman, and NMR spectra to aid in the interpretation of experimental data.

Table 1: Applications of DFT in Molecular Analysis

Application Description Relevance to this compound
Geometry Optimization Calculation of the lowest energy molecular structure. Predicts the most stable 3D shape of the molecule.
Electronic Properties Determination of charge distribution, HOMO/LUMO energies. Helps understand chemical reactivity and potential interaction sites.

| Spectroscopic Simulation | Prediction of IR, Raman, and NMR spectra. | Aids in the structural elucidation and confirmation of the compound. |

Classical Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and the dynamic nature of ligand-protein interactions. researchgate.netspringernature.com

Specific MD simulation studies focusing exclusively on this compound are limited. However, extensive simulations have been performed on its analogue, physostigmine (B191203), and other inhibitors in complex with their primary biological target, acetylcholinesterase (AChE). nih.govnih.govmdpi.com These studies reveal critical insights into the stability of the ligand within the enzyme's active site. For instance, simulations of AChE-inhibitor complexes typically show that the system reaches equilibrium after an initial period, with the root-mean-square deviation (RMSD) of the protein backbone stabilizing, indicating a stable binding mode. researchgate.net Such simulations on an this compound-AChE complex would be expected to show how the ligand is accommodated within the active site gorge and assess the stability of key intermolecular interactions over time.

Monte Carlo (MC) simulations offer another approach to explore the conformational space of molecules. Unlike the deterministic nature of MD, MC methods use random sampling to generate different molecular conformations, which are then accepted or rejected based on their energy. This technique is particularly useful for exploring a wide range of possible shapes a flexible molecule can adopt. Despite its utility, the application of Monte Carlo simulations specifically for the comprehensive conformational analysis of this compound has not been widely reported in peer-reviewed literature.

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict how strongly a molecule will bind to its protein target and to elucidate the specific interactions that stabilize this binding.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. lupinepublishers.comlupinepublishers.com The process involves sampling numerous possible conformations of the ligand within the target's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

Given this compound's structural similarity to physostigmine, its principal target is acetylcholinesterase (AChE). nih.gov Docking studies of physostigmine and its analogues into the AChE active site consistently show that the ligand binds deep within a narrow gorge. lupinepublishers.comnih.gov The binding is stabilized by a combination of interactions with key amino acid residues.

Key Interactions for Physostigmine Analogues in AChE Active Site:

Hydrophobic Interactions: The tricyclic core of the ligand typically engages in hydrophobic and π-π stacking interactions with aromatic residues such as Tryptophan (Trp86) and Tyrosine (Tyr337), which line the active site gorge. mdpi.comnih.gov

Hydrogen Bonding: The carbamate (B1207046) moiety and other polar groups can form hydrogen bonds with residues like Serine (Ser203) and Histidine (His447) of the catalytic triad, as well as with structured water molecules. lupinepublishers.com

These interactions are crucial for the proper positioning and inhibitory activity of the ligand. It is highly probable that this compound would adopt a similar binding mode, stabilized by these same key residues within the AChE active site.

Table 2: Summary of Molecular Docking Findings for AChE Inhibitors

Interaction Type Key AChE Residues Role in Binding
π-π Stacking Trp86, Tyr337 Orients the aromatic core of the ligand within the active site.
Hydrophobic Trp86, Tyr124, Phe338 Stabilizes the non-polar regions of the ligand.

| Hydrogen Bonding | Ser203, His447, Glu199 | Anchors the ligand and facilitates key inhibitor-enzyme interactions. |

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energy difference between two ligands. nih.govresearchgate.net The method involves simulating a non-physical, or "alchemical," transformation of one molecule into another in a series of small steps. By calculating the free energy change for each step, FEP can provide highly accurate predictions of binding affinity that often correlate well with experimental data. researchgate.net

While powerful, FEP calculations require significant computational resources and have not been specifically applied to this compound in published studies. However, the technique has been successfully used to study other classical AChE inhibitors. nih.gov These studies have highlighted the dominant role of van der Waals interactions in the binding process, with contributions nearly as significant as electrostatic interactions. nih.govresearchgate.net Applying FEP to a series of analogues including this compound could precisely quantify the impact of its structural modifications relative to physostigmine on binding affinity for AChE.

No Direct Computational Studies Found for this compound's Reactivity and Conformational Dynamics

Despite a thorough search of scientific literature, no specific theoretical and computational studies focusing on the reactivity, stability, and conformational landscapes of the chemical compound this compound have been identified. Therefore, the detailed analysis requested in the user's outline cannot be provided at this time.

General computational chemistry approaches are widely used to investigate the properties of alkaloids and other pharmaceutically relevant molecules. These methods, including Density Functional Theory (DFT) and molecular dynamics simulations, provide valuable insights into molecular structure, stability, and reactivity. However, it appears that this compound has not been the specific subject of such focused computational investigations according to the available public research.

Computational studies on related alkaloids or other compounds often explore:

Reaction Mechanism Predictions: These studies typically use quantum mechanical calculations to map out the energy profiles of potential chemical reactions. This involves identifying transition states, intermediates, and the associated activation energies, which helps in understanding the likelihood and pathways of different reactions.

Conformational Landscapes and Dynamics: Researchers employ molecular mechanics and dynamics simulations to explore the different three-dimensional arrangements (conformers) a molecule can adopt. This analysis helps to identify the most stable conformations and understand the flexibility of the molecule, which is crucial for its biological activity and interactions with other molecules.

While the principles of these computational methods are well-established, their application to a specific molecule like this compound requires dedicated research projects. The absence of such publications means that data on its reaction mechanism predictions or its specific conformational landscapes and dynamics is not available.

Future Research Directions in Chemical Biology and Eseridine Analogs

Emerging Technologies in Chemical Biology Research.

The field of chemical biology is continuously being shaped by technological advancements that enable a deeper understanding of biological systems at the molecular level. Emerging technologies are providing novel ways to design, synthesize, and study small molecules and their interactions with biological targets. neuroquantology.comingentaconnect.com These include innovations in chemical synthesis, single-cell analysis, and computational methods. neuroquantology.com The rapid advancement of technologies in the chemical domain presents both opportunities and challenges for various applications, including those relevant to understanding compounds like Eseridine. unicri.org

Integration of Artificial Intelligence and Machine Learning in Compound Design.

Artificial intelligence (AI) and machine learning (ML) are increasingly important in biomedical research, offering tremendous potential to improve the design of novel therapeutics and accelerate the drug discovery process. mdpi.commdpi.comfrontiersin.org AI/ML-based methods can be applied to suggest novel chemical motifs in lead generation or scaffold hopping and optimize desired property profiles during lead optimization. springernature.com These technologies, coupled with big data and cheminformatics, can analyze vast chemical spaces and extract meaningful patterns, significantly reducing the time required for identifying potential drug candidates. mdpi.comnih.gov ML/DL algorithms can be trained to predict biological activities, pharmacokinetic properties, and even toxicity profiles of molecules. nih.gov Furthermore, deep learning methods can generate novel molecular structures that match desired therapeutic profiles. nih.gov AI can also predict potential new uses for existing drugs, accelerating the drug development process and reducing costs. nih.gov For example, AI has been used to explore challenges and opportunities in natural product drug discovery, with specific approaches developed to identify biologically active natural products and capture their molecular patterns. nih.gov AI can also aid in predicting the functions of unknown proteins by analyzing patterns in protein sequences and structures, as well as integrating various types of biological data to reconstruct protein interaction networks, providing a more holistic view of cellular processes. mdpi.com This allows ML models to predict how different compounds will interact with biological targets, speeding up the drug discovery process. mdpi.com

Advancements in Biophysical Techniques for Molecular Interactions.

Biophysical techniques have greatly advanced the study of molecular interactions in biological systems. bioscipublisher.comku.edu These methods are crucial for elucidating the structure and dynamics of molecular interactions and understanding processes such as enzyme activity, drug-receptor binding, and protein-protein or protein-nucleic acid interactions. bioscipublisher.comku.edu Techniques such as mass spectrometry (MS) are pivotal for characterizing protein complexes and mapping interaction networks. bioscipublisher.com Other widely used biophysical methods include nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF). bioscipublisher.comresearchgate.netacs.org Advanced methods like single-molecule spectroscopy and SPR allow for real-time study of interactions, providing valuable kinetic and thermodynamic data. bioscipublisher.com Computational methods such as molecular dynamics (MD) simulations and docking studies provide deeper insights into the dynamic nature of these interactions. bioscipublisher.com Biophysical assays are suitable for finding new ligands or interfering agents, capable of evaluating ligand-protein interactions and assessing the effect of small molecules on macromolecular complexes. acs.org The appeal of biophysical assays lies in their heightened sensitivity, enabling comprehensive primary screening of vast libraries. acs.org

Here is a table summarizing some key biophysical techniques:

TechniquePrincipleInformation ProvidedApplications
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionsCharacterization of protein complexes, mapping interaction networksProteomics, identifying binding partners
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits magnetic properties of atomic nucleiStructure and dynamics of molecules, molecular interactionsDetermining protein structures, studying ligand binding
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon molecular bindingReal-time binding kinetics and affinityProtein-ligand interactions, antibody-antigen binding
Isothermal Titration Calorimetry (ITC)Measures heat released or absorbed during molecular bindingThermodynamic data (affinity, enthalpy, entropy)Quantifying binding affinities, studying protein-ligand interactions
Differential Scanning Fluorimetry (DSF)Measures protein unfolding temperature in the presence of ligandsProtein stability, ligand bindingScreening for ligand binding, assessing protein-ligand interactions
X-ray CrystallographyDiffraction of X-rays by crystals3D structure of moleculesDetermining protein-ligand complex structures, understanding binding modes
Microscale Thermophoresis (MST)Measures directed movement of molecules along a temperature gradientBinding affinity, stoichiometryStudying protein-ligand and protein-protein interactions

Exploration of Novel Biological Targets and Pathways.

Chemical biology approaches are instrumental in exploring novel biological targets and pathways. By using small molecules as probes, researchers can investigate protein functions and their relevance as therapeutic targets. annualreviews.orgnih.gov This is particularly valuable for understanding the approximately 90% of biological space that is currently undrugged or inaccessible. frontiersin.org Chemical tools can help uncover new drug targets and investigate the mechanisms of action and resistance of new leads. frontiersin.orgresearchgate.net For compounds like this compound and its analogs, which are known to interact with cholinesterases, future research could involve exploring other potential targets or pathways modulated by these compounds or newly designed analogs. researchgate.net This could involve phenotypic screening followed by target deconvolution to identify the proteins or pathways responsible for observed biological effects. worldpreclinicalcongress.comtandfonline.com Integrating various types of biological data through AI/ML can also aid in identifying novel targets associated with multi-omics data. nih.gov

Development of Advanced Preclinical Research Tools.

The development of advanced preclinical research tools is crucial for accelerating the translation of basic research findings into potential therapies. astrazeneca.comcancer.gov Chemical biology contributes significantly to this by providing highly optimized tool molecules with suitable physical and chemical properties for advanced research in translational or animal models. astrazeneca.com These tools can include antibodies, PROTAC molecules, and oligonucleotides developed as part of drug discovery programs. astrazeneca.com High-quality biological agents are fundamental tools for preclinical researchers in the life sciences. astrazeneca.com For this compound analogs, advanced preclinical tools could involve the development of selective probes or modified compounds that allow for better tracking, targeting, or modulation of specific biological processes in relevant in vitro and in vivo models. astrazeneca.comrsc.org This could involve developing tools to study the interaction of this compound analogs with their targets in a more complex biological environment than traditional in vitro assays. acs.org

Interdisciplinary Research Collaborations and Initiatives.

Interdisciplinary research collaborations are essential for tackling complex scientific problems in chemical biology and accelerating discoveries. neuroquantology.comingentaconnect.commadhavuniversity.edu.inuh.eduacs.org Bringing together expertise from chemistry, biology, pharmacology, computer science, and other relevant fields is crucial for advancing the understanding of how chemicals interact with biological systems. madhavuniversity.edu.inuh.edu Initiatives that promote interdisciplinary education and training are needed to prepare scientists for modern research careers. uh.edu Collaborative efforts can lead to significant advancements, such as those seen in gene editing and targeted cancer treatments, which have emerged from the partnership between chemistry and biology. madhavuniversity.edu.in Open-access chemical biology initiatives and consortia are also promoting collaboration and the free sharing of research tools and data to facilitate further exploration and discoveries. nih.gov Future research on this compound and its analogs will benefit greatly from such collaborations, enabling researchers to combine diverse expertise to design better compounds, explore novel targets, and develop advanced preclinical models. nih.govmadhavuniversity.edu.in

Potential for Chemical Probes and Biological Tool Development.

This compound and its analogs have potential for development as chemical probes and biological tools to investigate specific biological processes. Chemical probes are valuable tools for interrogating protein biological functions and validating potential new drug targets. annualreviews.orgyoutube.comicr.ac.uk They offer a complementary approach to genetic strategies by allowing controlled modulation of target activity. youtube.com High-quality small molecule probes are central to basic and translational research. youtube.com For this compound analogs, this could involve developing probes that selectively target specific cholinesterases or other potential interacting proteins, allowing researchers to study their roles in various biological pathways. researchgate.netannualreviews.org These probes could be used for imaging, activity-based protein profiling, or pharmacological perturbation of biomolecules. nih.gov The development of such tools requires rigorous validation to ensure specificity and potency. annualreviews.org Chemical probes can also be used in chemical genetic screening to gain insights into the cellular pharmacology and disease involvement of potential therapeutic targets. annualreviews.org The continuous evolution and adaptation of chemical tools by researchers across chemical, biological, and clinical fields highlight their growing importance. nih.gov

Q & A

Q. What experimental design considerations are critical for studying Eseridine’s pharmacological mechanisms?

  • Methodological Answer: Begin with a hypothesis-driven approach, such as investigating this compound’s interaction with acetylcholinesterase. Use in vitro assays (e.g., enzyme inhibition kinetics) paired with appropriate controls (e.g., negative controls with inactive analogs and positive controls like physostigmine). Ensure replication across biological replicates to account for variability .
  • Example Framework (PICO):
  • Population: Enzyme/substrate systems (e.g., acetylcholinesterase).
  • Intervention: this compound at varying concentrations.
  • Comparison: Known inhibitors (e.g., physostigmine).
  • Outcome: IC50 values, binding affinity measurements .

Q. How can researchers validate the purity and structural identity of synthesized this compound derivatives?

  • Methodological Answer: Employ orthogonal analytical techniques:
  • Chromatography: HPLC or GC with certified reference standards.
  • Spectroscopy: NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation.
  • Purity Assessment: Melting point analysis and elemental composition verification .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address type I errors. Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s efficacy across different experimental models?

  • Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., species-specific enzyme isoforms, assay conditions). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate contributing factors (e.g., pH, temperature). Replicate key experiments under standardized protocols .
  • Example Workflow:

Literature search (PubMed, SciFinder) with Boolean operators.

Data extraction into a standardized template.

Meta-regression to model effect modifiers .

Q. What strategies enhance the reproducibility of this compound’s in vivo neuroprotective effects?

  • Methodological Answer: Adopt open science practices:
  • Pre-registration: Detail hypotheses, sample sizes, and endpoints on platforms like Open Science Framework.
  • Data Sharing: Deposit raw datasets (e.g., electrophysiology recordings) in FAIR-aligned repositories.
  • Reporting Standards: Follow ARRIVE guidelines for animal studies to ensure transparency .

Q. How can computational methods optimize this compound derivatives for selective target binding?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with acetylcholinesterase. Validate via molecular dynamics simulations (e.g., GROMACS) to assess stability. Pair with QSAR models to correlate structural features (e.g., substituent electronegativity) with inhibitory activity .

Data Management and Reporting

Q. What are best practices for managing large-scale datasets in this compound research?

  • Methodological Answer:
  • Structured Storage: Organize data hierarchically (e.g., by experiment type, date).
  • Metadata Annotation: Include experimental conditions, instrument settings, and version control.
  • Tools: Use electronic lab notebooks (e.g., LabArchives) and platforms like Zenodo for long-term archiving .

Q. How to address limitations in this compound studies during peer review?

  • Methodological Answer: Clearly delineate constraints (e.g., sample size, model relevance) in the discussion. Propose follow-up studies (e.g., cross-species validation, high-throughput screening) to mitigate gaps. Use appendices for supplementary analyses (e.g., sensitivity testing) .

Tables for Methodological Reference

Analytical Technique Application in this compound Research Key Parameters References
HPLCPurity assessment of synthetic derivativesRetention time, peak area precision
Molecular DockingBinding affinity predictionGrid size, scoring functions
Meta-analysisResolving efficacy contradictionsHeterogeneity (I²), funnel plots
Framework Purpose Components References
PICOStructuring research questionsPopulation, Intervention, Comparison
FINEREvaluating question feasibilityFeasible, Novel, Ethical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.